2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Description
2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a useful research compound. Its molecular formula is C20H16Cl2N6O and its molecular weight is 427.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression, particularly the transition from G1 to S phase and the progression of the S phase .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells . This results in the inhibition of cell proliferation, making this compound a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
The compound 2,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has been shown to interact with CDK2, a cyclin-dependent kinase . This interaction suggests that the compound may play a role in regulating the cell cycle, as CDK2 is known to be involved in cell cycle progression .
Cellular Effects
In terms of cellular effects, 2,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has been found to significantly inhibit the growth of several cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of 2,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves inhibitory activity against CDK2/cyclin A2 . This suggests that the compound may exert its effects at the molecular level by inhibiting this enzyme, thereby affecting cell cycle progression .
Properties
IUPAC Name |
2,4-dichloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O/c1-11-3-6-17(12(2)7-11)28-19-15(9-25-28)18(23-10-24-19)26-27-20(29)14-5-4-13(21)8-16(14)22/h3-10H,1-2H3,(H,27,29)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLKUPNQOGIVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.